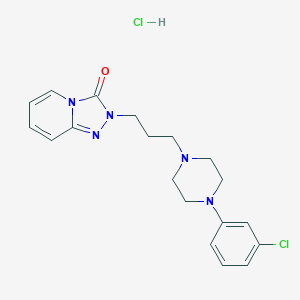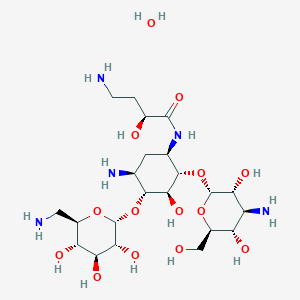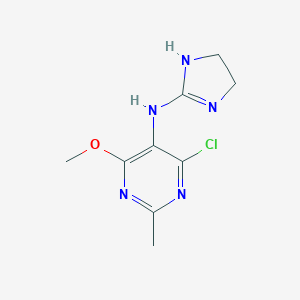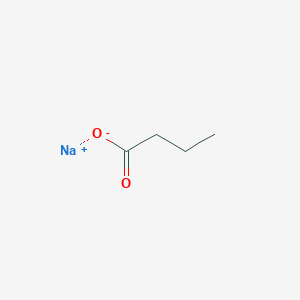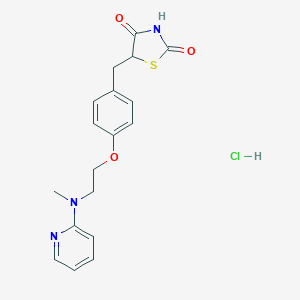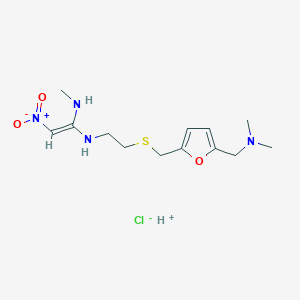
Ranitidine hydrochloride
説明
Ranitidine Hydrochloride is a histamine H2-receptor antagonist . It is used to prevent and treat heartburn and other symptoms caused by too much acid in the stomach . The active ingredient in Ranitidine Tablets is ranitidine hydrochloride (HCl), USP . It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger–Ellison syndrome .
Synthesis Analysis
The synthesis of Ranitidine Hydrochloride has been analyzed using near IR spectroscopy . This method has been introduced into the practice of pharmaceutical analysis and can be used to confirm the identity of ranitidine hydrochloride substance and to identify tablet manufacturers .Molecular Structure Analysis
The molecular formula of Ranitidine Hydrochloride is C13H22N4O3S . Its molecular weight is 314.40 g/mol . The structure of the ranitidine molecule has been studied using computational methods .Chemical Reactions Analysis
Hydrolytic degradative studies on ranitidine hydrochloride have shown that two different pathways are operative under strongly acid and strongly alkaline conditions . The formation of NDMA impurity suggests that ranitidine breaks down in the acidic gastric environment to dimethylamine (DMA), which is the amine functional group present in the ranitidine structure, and then the process of nitrosation with nitrites (such as food nitrite) takes place on DMA .Physical And Chemical Properties Analysis
Ranitidine HCl is a white to pale yellow, granular substance that is soluble in water . It has a slightly bitter taste and sulfur-like odor . Each Ranitidine Tablet USP, 150 mg for oral administration contains 167.4 mg of ranitidine HCl equivalent to 150 mg of ranitidine .科学的研究の応用
Treatment of Gastric Ulcers
Ranitidine hydrochloride has been extensively used in the treatment of diverse gastrointestinal disorders . A study was conducted to prepare gastro retentive floating microspheres of Ranitidine Hydrochloride by Ionotropic Gelation technique and solvent evaporation technique . The developed floating microsphere of Ranitidine Hydrochloride can be used for prolonged release in the stomach, therefore improving the bioavailability and patient compliance .
Formulation of Sustained Release Tablets
Ranitidine HCl, a selective, competitive histamine H2-receptor antagonist with a short biological half-life, low bioavailability and narrow absorption window, is an ideal candidate for gastro-retentive drug delivery system (GRDDS) . A study was conducted to develop, formulate and optimize floating, bioadhesive, and swellable matrix tablets of ranitidine HCl . The matrix tablets were prepared using a combination of hydroxypropyl methylcellulose (HPMC) and sodium carboxymethyl cellulose (NaCMC) as release retarding polymers .
Pharmaceutical Analysis
Near IR spectroscopy in the near infrared range is a new method recently introduced into the practice of pharmaceutical analysis . This method can be used to confirm the identity of ranitidine hydrochloride substance and to identify tablet manufacturers .
作用機序
Target of Action
Ranitidine hydrochloride primarily targets the histamine H2-receptors . These receptors are found in the gastric parietal cells, which are responsible for secreting gastric acid . By acting on these receptors, ranitidine hydrochloride can control the production of stomach acid .
Mode of Action
Ranitidine hydrochloride is a competitive, reversible inhibitor of the action of histamine at the histamine H2-receptors . After a meal, the hormone gastrin stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid . Ranitidine hydrochloride blocks the action of histamine, thereby reducing the secretion of gastric acid .
Biochemical Pathways
The biochemical pathway affected by ranitidine hydrochloride is the gastric acid secretion pathway . By inhibiting the action of histamine at the H2 receptors, ranitidine hydrochloride decreases gastric acid secretion . This results in a reduction in gastric volume and hydrogen ion concentration .
Pharmacokinetics
Ranitidine hydrochloride is absorbed very rapidly after intramuscular injection . The bioavailability of ranitidine hydrochloride is approximately 50%-60% due to hepatic metabolism . Renal clearance is about 410 mL/min . Clearance is decreased in the elderly and those with impaired renal or hepatic function . It is recommended to decrease the dose of ranitidine by one-half in patients with renal impairment .
Result of Action
The primary result of ranitidine hydrochloride’s action is the reduction of stomach acid production . This helps to prevent and treat gastric-acid associated conditions, including ulcers . It has been used to treat conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome .
Action Environment
The action of ranitidine hydrochloride can be influenced by various environmental factors. Additionally, the drug’s efficacy can be affected by the patient’s renal and hepatic function, as these can influence the drug’s clearance .
Safety and Hazards
特性
IUPAC Name |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWBHVILAJZWKJ-KJEVSKRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zantac | |
CAS RN |
71130-06-8, 66357-59-3 | |
| Record name | Ranitidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-[[5-[(dimethylamino)methyl]furfuryl]thio]ethyl]-N'-methyl-2-nitrovinylidenediamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




